molecular formula C8H6FNS2 B8789452 5-Fluoro-2-(methylthio)benzo[d]thiazole

5-Fluoro-2-(methylthio)benzo[d]thiazole

Cat. No.: B8789452
M. Wt: 199.3 g/mol
InChI Key: DXIHILMCQYOZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(methylthio)benzo[d]thiazole is a fluorinated benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. The benzothiazole core is a privileged scaffold in modern therapeutics, known for its wide spectrum of biological activities. This compound serves as a key synthetic intermediate or precursor for developing novel molecules with potential pharmacological properties. Researchers can utilize this compound to explore its application as a building block for agents targeting viral infections. Benzothiazole derivatives have demonstrated promising activity against various viruses, including Hepatitis C Virus (HCV), Herpes Simplex Virus (HSV), and Human Immunodeficiency Virus (HIV) . The structural motif of the benzothiazole nucleus is also found in several approved drugs and investigational compounds, underscoring its therapeutic relevance . For instance, derivatives have been investigated as inhibitors of viral replication machinery, such as the HCV NS5B RNA polymerase . The incorporation of a fluorine atom, a common strategy in drug design, can influence the molecule's pharmacokinetics, metabolic stability, and binding affinity . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H6FNS2

Molecular Weight

199.3 g/mol

IUPAC Name

5-fluoro-2-methylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C8H6FNS2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3

InChI Key

DXIHILMCQYOZGG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)C=CC(=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzothiazole ring significantly alter molecular properties. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
5-Fluoro-2-(methylthio)benzo[d]thiazole 5-F, 2-SMe C₈H₆FNS₂ 199.27 Not explicitly reported; inferred from analogues N/A
5-Methoxy-2-(methylthio)benzo[d]thiazole 5-OMe, 2-SMe C₉H₉NOS₂ 227.30 Pharmaceutical intermediate; solubility influenced by OMe group
2-(Methylsulfonyl)benzo[d]thiazole 2-SO₂Me C₈H₇NO₂S₂ 213.28 Higher polarity due to sulfonyl group; used in polymer chemistry
5-Chloro-2-ethylbenzo[d]thiazole 5-Cl, 2-Et C₉H₈ClNS 197.68 Lipophilic substituent (Et) enhances membrane permeability
5-Fluoro-2-mercaptobenzothiazole 5-F, 2-SH C₇H₄FNS₂ 185.24 Thiol group enables metal chelation; antifungal applications

Key Observations :

  • Electron-withdrawing vs. donating groups : Fluorine (5-F) and methoxy (5-OMe) substituents modulate electronic density, affecting reactivity and binding to biological targets. For example, fluorine enhances metabolic stability, while methoxy improves solubility .
  • Sulfur oxidation state : Methylthio (-SMe) is less polar than sulfonyl (-SO₂Me), impacting solubility and interaction with hydrophobic enzyme pockets .

Q & A

Q. Basic

  • ¹H/¹³C NMR and IR spectroscopy : Confirm functional groups and substitution patterns. For example, thiourea intermediates show characteristic N-H stretches at ~3200 cm⁻¹ .
  • X-ray crystallography : Resolves molecular conformation and intermolecular interactions. The benzothiazole ring in derivatives is nearly planar, with dihedral angles <5° relative to substituents (e.g., 4-methoxyphenyl groups) .

What mechanistic insights explain variable yields in nickel-catalyzed cross-coupling reactions?

Advanced
Yield variations (41–94%) depend on:

  • Electronic effects of substituents : Electron-withdrawing groups on aryl aluminum reagents reduce coupling efficiency, while electron-donating groups enhance it .
  • Reaction conditions : Microwave-assisted reactions improve yields by 15–20% compared to conventional heating, likely due to faster kinetics .

How are pharmacological activities (e.g., analgesic, anti-inflammatory) evaluated for this compound?

Q. Advanced

  • In vivo models : Rodent tail-flick tests (analgesic) and carrageenan-induced paw edema (anti-inflammatory) are standard. Derivatives with electron-withdrawing substituents (e.g., 4-bromophenyl) show moderate activity (30–40% reduction in inflammation vs. controls) .
  • Structure-activity relationship (SAR) : Schiff’s base derivatives (e.g., 5a-g, 6a-g) are synthesized by condensing amino-thiazole/oxazole moieties with aldehydes. Bioactivity correlates with substituent hydrophobicity and hydrogen-bonding capacity .

How do conflicting data on reaction yields guide optimization strategies?

Advanced
Contradictory yields (e.g., 41% vs. 94% in cross-coupling) highlight:

  • Catalyst loading : Increasing NiCl₂(dppf) from 4 mol% to 6 mol% improves yields by ~12% for sterically hindered substrates .
  • Ligand selection : Bipyridine ligands outperform phosphine-based ligands in stabilizing the nickel intermediate, reducing side reactions .

What electronic effects do fluorine and methylthio groups exert on reactivity and bioactivity?

Q. Advanced

  • Fluorine : Enhances metabolic stability and electron-deficient character, facilitating nucleophilic aromatic substitution. In derivatives, 5-fluoro substitution increases anti-inflammatory potency by 20% compared to non-fluorinated analogs .
  • Methylthio (-SMe) : Acts as a weak electron-donating group, stabilizing radical intermediates in cross-coupling reactions. It also improves lipophilicity (logP +0.5), enhancing blood-brain barrier penetration in CNS-targeted derivatives .

What advanced structural analysis methods resolve molecular conformations?

Q. Advanced

  • Single-crystal XRD : Identifies intermolecular interactions (e.g., C–H···O hydrogen bonds in crystal lattices) that influence solubility and stability .
  • DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic structure with reactivity. For example, HOMO localization on the thiazole ring explains its nucleophilic behavior .

How are computational models used in structure-activity relationship (SAR) studies?

Q. Advanced

  • Molecular docking : Predicts binding modes to targets like cyclooxygenase-2 (COX-2). Derivatives with 4-methoxyphenyl groups show favorable π-π stacking with Tyr355, correlating with anti-inflammatory activity .
  • QSAR models : Use Hammett constants (σ) of substituents to predict bioactivity. A linear regression model (R² = 0.82) links electron-withdrawing substituents (σ > 0.5) with enhanced analgesic potency .

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